molecular formula C24H22N2O4S2 B2568962 N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 899734-88-4

N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2568962
CAS No.: 899734-88-4
M. Wt: 466.57
InChI Key: FMLLEMSYPWXOIN-UHFFFAOYSA-N
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Description

N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic benzothiazole derivative intended for research and experimental applications. Benzothiazole scaffolds are recognized in medicinal chemistry for their diverse biological activities and are frequently investigated as potential inhibitors for various enzymatic targets . The structure of this compound incorporates a 5-methoxybenzothiazole group, a motif found in compounds studied for central nervous system targets , and an ethylsulfonyl substituent, which can influence the molecule's electronic properties and binding affinity. This product is designed as a key intermediate or tool compound for researchers in drug discovery and chemical biology. It is supplied for in vitro research purposes only. This product is strictly for laboratory research use and is not classified as a drug, cosmetic, or for any personal use. It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

N-benzyl-3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-32(28,29)20-11-7-10-18(14-20)23(27)26(16-17-8-5-4-6-9-17)24-25-21-15-19(30-2)12-13-22(21)31-24/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLLEMSYPWXOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.

    Sulfonylation: The ethylsulfonyl group can be introduced through a sulfonylation reaction using ethylsulfonyl chloride and a base.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Amidation: Finally, the benzamide moiety can be formed through an amidation reaction between the benzothiazole derivative and benzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Properties
    • Research indicates that compounds with similar structures often exhibit significant anti-inflammatory activity. N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide may inhibit specific enzymes or receptors involved in inflammatory pathways, providing therapeutic effects against conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Activity
    • The compound has shown promise in combating various microbial infections. Its structural characteristics suggest that it may interact with bacterial cell membranes or metabolic pathways, leading to effective antimicrobial action.
  • Anticancer Potential
    • Studies have demonstrated that benzothiazole derivatives can possess anticancer properties by targeting specific cancer cell lines. This compound may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Anti-inflammatory activityDemonstrated inhibition of pro-inflammatory cytokines in vitro.
Anticancer activityShowed significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial propertiesExhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name/ID Substituents on Benzamide Core Benzothiazole Substituents Key Functional Groups Biological Target/Activity Reference
Target Compound 3-(ethylsulfonyl), N-benzyl 5-methoxy Ethylsulfonyl, benzyl Not explicitly reported -
4i () 4-((4-ethylpiperazine)methyl) 5-methoxy Ethylpiperazine Enzyme inhibition (unspecified)
84 () 4-(N,N-dipropylsulfamoyl) 4-methoxy Dipropylsulfamoyl Vasopressin receptor modulation
3l () None (parent benzamide) 2-aryl (methyl substituents) Methyl groups Synthetic intermediate
Nitazoxanide () 2-acetoxy, 5-nitrothiazole - Nitrothiazole Antiparasitic (broad-spectrum)

Key Observations:

  • Substituent Position : The ethylsulfonyl group at the meta position in the target compound contrasts with analogs like 4i (para-substituted ethylpiperazine) and 84 (para-sulfamoyl). highlights that substituent positions (e.g., ortho vs. para) significantly impact activity, with para-methyl groups in benzamide analogs showing reduced ZAC antagonism .
  • Benzothiazole Modifications : The 5-methoxy group on the benzothiazole ring is shared with 4i (), which exhibits enzyme inhibitory activity, suggesting this substituent may enhance binding interactions in certain targets .
  • Sulfonyl/Sulfamoyl Groups: The ethylsulfonyl group in the target compound differs from the dipropylsulfamoyl group in 84 (). Sulfonamide/sulfonyl groups are known to improve metabolic stability and solubility, which may influence pharmacokinetics .

Physicochemical Properties

Table 2: Comparison of Physical Properties

Compound Name/ID Yield (%) Melting Point (°C) Physical Form Reference
Target Compound Not reported Not reported Not reported -
3l () 43.5–58.1 106–181 White/off-white solid
4i () 78–90 177.2 White powder
Nitazoxanide Not specified 202–204 (decomposes) Crystalline solid

Key Observations:

  • Melting Points: The ethylsulfonyl group’s polarity may elevate the target compound’s melting point compared to non-sulfonylated analogs like 3l (106–181°C) .

Biological Activity

N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing available research findings and case studies.

  • Molecular Formula : C24_{24}H22_{22}N2_2O4_4S2_2
  • Molecular Weight : 466.6 g/mol
  • CAS Number : 900004-72-0

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity :
    • A study demonstrated that benzothiazole derivatives possess notable antimicrobial effects against various bacterial strains. The specific compound showed effective inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.0625 μg/mL for drug-susceptible strains and lower values for multidrug-resistant strains .
  • Anticancer Properties :
    • Compounds similar to this compound have been evaluated for their anticancer potential. For instance, in vitro studies indicated that certain benzothiazole derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Enzyme Inhibition :
    • Research has also focused on the compound’s ability to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. tuberculosis (MIC: 0.0625 μg/mL)
AnticancerCytotoxic effects on various cancer cell lines
Enzyme InhibitionInhibitory activity against AChE and BACE1

Case Study: Antimicrobial Efficacy

In a study conducted by researchers examining various benzamide derivatives, this compound was tested against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that the compound maintained potent activity, suggesting its potential utility in treating resistant TB strains.

Case Study: Anticancer Activity

Another significant study explored the anticancer properties of benzothiazole derivatives, including this compound. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its potential as a therapeutic agent in oncology.

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